molecular formula C8H19NO6S B11724467 N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate

N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate

Cat. No.: B11724467
M. Wt: 257.31 g/mol
InChI Key: IBLFCSKITPAWBF-OVEMJYDDSA-N
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Description

N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate is a chemical compound with the molecular formula C8H15NO4S. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group and a hydroxypropyl group attached to the sulfur atom of cysteine. This compound is often used in biochemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate typically involves the acetylation of cysteine followed by the introduction of the hydroxypropyl group. One common method involves the reaction of cysteine with acetic anhydride to form N-acetylcysteine. This intermediate is then reacted with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group, resulting in the formation of N-Acetyl-S-(2-hydroxypropyl)cysteine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate involves its ability to interact with thiol groups in proteins and other biomolecules. The compound can undergo thiol-disulfide exchange reactions, which play a crucial role in maintaining the redox balance within cells. Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteine: A closely related compound with similar antioxidant properties but lacking the hydroxypropyl group.

    S-(2-Hydroxypropyl)cysteine: Similar structure but without the acetyl group.

    N-Acetyl-S-(carbamoylethyl)-L-cysteine: Another derivative of cysteine with different substituents.

Uniqueness

N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate is unique due to the presence of both the acetyl and hydroxypropyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H19NO6S

Molecular Weight

257.31 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;dihydrate

InChI

InChI=1S/C8H15NO4S.2H2O/c1-5(10)3-14-4-7(8(12)13)9-6(2)11;;/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13);2*1H2/t5?,7-;;/m0../s1

InChI Key

IBLFCSKITPAWBF-OVEMJYDDSA-N

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)NC(=O)C)O.O.O

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)O.O.O

Origin of Product

United States

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